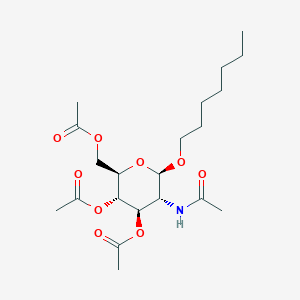

Heptyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Heptyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside is a carbohydrate-based surfactant. It is a derivative of glucose, specifically modified to include heptyl and acetamido groups, making it a versatile compound in various scientific and industrial applications .

准备方法

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale acetylation reactions under controlled conditions to ensure high purity and yield. The compound is then purified through techniques such as recrystallization or chromatography .

化学反应分析

Types of Reactions

Heptyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside can undergo various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding deacetylated product.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Substitution: The heptyl group can be substituted with other alkyl or functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions using reagents such as hydrochloric acid or sodium hydroxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Substitution: Various alkyl halides or other electrophiles in the presence of a base.

Major Products Formed

Hydrolysis: Deacetylated derivatives of the original compound.

Oxidation: Oxidized derivatives with additional functional groups.

Substitution: Substituted derivatives with different alkyl or functional groups.

科学研究应用

Biochemical Studies

Heptyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside is utilized in studying glycoproteins and glycosylation patterns due to its structural similarity to naturally occurring glycosides. Its azide derivative has been employed in click chemistry for the synthesis of glycoproteins, allowing researchers to explore the role of glycosylation in biological processes .

Drug Development

The compound exhibits potential as a lead structure for developing new therapeutic agents. Its ability to inhibit specific enzymes, such as carbonic anhydrases, makes it a candidate for treating conditions like glaucoma and other diseases where enzyme inhibition is beneficial .

Nanotechnology

Research has indicated that glycosides like this compound can be used in the formulation of drug delivery systems. Their hydrophilic-lipophilic balance allows for the encapsulation of hydrophobic drugs within nanoparticles, enhancing bioavailability and targeting capabilities .

Case Study 1: Inhibition of Carbonic Anhydrases

A study published in the Russian Journal of Bioorganic Chemistry demonstrated that derivatives of this compound exhibit significant inhibitory activity against carbonic anhydrases. This property was leveraged to develop compounds with potential therapeutic applications in managing glaucoma and other related disorders .

Case Study 2: Glycoprotein Synthesis

In a series of experiments conducted by Creative Biolabs, the compound was utilized in synthesizing glycoproteins through click chemistry methods. The introduction of azide functionality allowed for efficient conjugation reactions that are pivotal in understanding glycoprotein interactions in cellular environments .

作用机制

The mechanism of action of Heptyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside involves its interaction with biological membranes and proteins. The heptyl group enhances its hydrophobic interactions, while the acetamido and acetyl groups facilitate specific binding to target molecules. This compound can modulate membrane fluidity and protein function, making it useful in various biochemical and pharmacological studies .

相似化合物的比较

Similar Compounds

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-alpha-D-glucopyranosyl chloride: Similar in structure but with a different glycosidic linkage.

Triethylammonium 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranosyl decyl phosphate: Contains a phosphate group instead of a heptyl group

Uniqueness

Heptyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside is unique due to its specific combination of heptyl, acetamido, and acetyl groups, which confer distinct hydrophobic and hydrophilic properties. This makes it particularly useful in applications requiring specific interactions with biological membranes and proteins .

生物活性

Heptyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside (CAS Number: 115431-24-8) is a complex carbohydrate derivative with significant biological activity. This compound is characterized by its molecular formula C21H35NO9 and a molecular weight of approximately 445.5 g/mol. Its unique structural features, including an acetamido group and multiple acetyl groups, enhance its solubility and reactivity in biological systems, making it a valuable compound in drug discovery and biochemistry.

The compound's mechanism of action involves interactions with biological membranes and proteins. The heptyl group contributes to hydrophobic interactions, while the acetamido and acetyl groups facilitate specific binding to target molecules. This dual functionality allows the compound to modulate membrane fluidity and protein function, which is crucial for various biochemical and pharmacological applications.

Types of Reactions

This compound can undergo several types of chemical reactions:

- Hydrolysis : The acetyl groups can be hydrolyzed under acidic or basic conditions.

- Oxidation : This process can introduce additional functional groups.

- Substitution : The heptyl group can be replaced with other alkyl or functional groups under suitable conditions .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Glycoprotein Synthesis : It plays a role in glycoprotein synthesis and modification, which is essential for various cellular functions.

- Drug Delivery Systems : Investigated for potential applications in drug delivery due to its ability to interact with biological membranes .

- Enzyme Inhibition : Studies have shown that it can inhibit certain glycoside hydrolases, which are enzymes involved in carbohydrate metabolism. For instance, it has been tested against yeast α-glucosidase, demonstrating significant inhibitory effects .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with several other compounds. Below is a comparison highlighting its unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl Azide | C21H35N5O9 | Contains an azide group for click chemistry applications |

| Heptyl 2-acetamido-2-deoxy-beta-D-glucopyranoside | C21H41N1O9 | Lacks acetylation at positions 3, 4, and 6 |

| N-Acetyl-D-glucosamine | C8H15N1O6 | Simpler structure; widely used in chitin synthesis |

This compound stands out due to its multiple acetyl groups that enhance solubility and reactivity compared to simpler derivatives. Its complex structure allows for versatile applications in drug development and biochemistry not found in less substituted analogs .

Case Studies and Research Findings

Research has demonstrated the compound's effectiveness in various experimental setups:

- Inhibition Studies : A study evaluated the inhibition of yeast α-glucosidase by this compound at varying concentrations. Results indicated that it acts as a covalent inhibitor, significantly reducing enzyme activity over time .

- Membrane Interaction : Investigations into its interaction with lipid bilayers have shown that it can alter membrane properties, which may enhance drug delivery efficiency .

属性

IUPAC Name |

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-heptoxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H35NO9/c1-6-7-8-9-10-11-27-21-18(22-13(2)23)20(30-16(5)26)19(29-15(4)25)17(31-21)12-28-14(3)24/h17-21H,6-12H2,1-5H3,(H,22,23)/t17-,18-,19-,20-,21-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCLSYRDYAVQGI-PFAUGDHASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H35NO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。